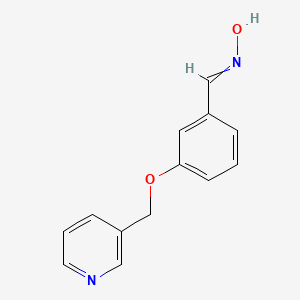

3-(Pyridin-3-ylmethoxy)benzaldehyde oxime

Description

Contextualization of Pyridine-Containing Oxime Derivatives in Organic Chemistry

The pyridine (B92270) ring is a fundamental N-heterocyclic motif and is considered a "privileged scaffold" in drug discovery. nih.govrsc.orgnih.gov Its presence in numerous natural products, such as vitamins and coenzymes, and a significant number of FDA-approved drugs underscores its importance. rsc.orgsemanticscholar.org The nitrogen atom in the pyridine ring imparts unique physicochemical properties, including basicity, improved water solubility, and the ability to form hydrogen bonds, which can enhance the pharmacokinetic profiles of drug candidates. nih.govresearchgate.netmdpi.com Pyridine derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

Oximes, characterized by the R¹R²C=NOH functional group, are another class of compounds with significant utility. wikipedia.org They are readily synthesized from aldehydes or ketones and serve as crucial intermediates in various organic transformations, including the Beckmann rearrangement to form amides and dehydration to yield nitriles. byjus.comwikipedia.org In medicinal chemistry, the oxime functional group is a key feature in compounds designed as reactivators for acetylcholinesterase inhibited by organophosphates. researchgate.net Furthermore, oxime derivatives themselves have been investigated for a wide array of therapeutic applications. rsc.org The combination of a pyridine nucleus and an oxime functionality in a single molecular framework thus presents a compelling strategy for the development of novel bioactive agents.

Rationale for Academic Inquiry into Benzaldehyde (B42025) Oxime Architectures

Benzaldehyde oxime and its derivatives form a specific subclass of oximes that are of significant academic and practical interest. Synthesized through the condensation of a substituted benzaldehyde with hydroxylamine (B1172632), these structures serve as versatile building blocks in organic synthesis. wikipedia.orgbyjus.com A key feature of aldoximes is their capacity for geometric isomerism (E/Z or syn/anti), where the orientation of the hydroxyl group relative to the hydrogen on the imine carbon can significantly influence the molecule's reactivity and biological interactions. wikipedia.orgdoubtnut.comyoutube.com

The benzaldehyde oxime scaffold is not merely a synthetic intermediate; it is also a core component in molecules designed for specific biological targets. For example, substituted benzaldehyde oximes have been explored as potential inhibitors of enzymes such as aldose reductase and have been evaluated for antimicrobial activities. asianpubs.orgnih.govresearchgate.net The electronic properties of substituents on the aromatic ring can modulate the reactivity of the oxime group, making it a tunable platform for developing compounds with tailored functions. nih.gov The study of these architectures provides fundamental insights into reaction mechanisms and structure-activity relationships. nih.gov

Overview of Current Research Gaps and Opportunities for 3-(Pyridin-3-ylmethoxy)benzaldehyde Oxime

Despite the clear rationale for studying compounds that merge pyridine and benzaldehyde oxime features, a thorough review of the scientific literature reveals a significant research gap specifically concerning 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime. While the precursor aldehyde, 3-(pyridin-3-ylmethoxy)benzaldehyde, is commercially available, there is a notable absence of published studies detailing the synthesis, characterization, or biological evaluation of its corresponding oxime. chemicalbook.com

This lack of data presents a clear opportunity for foundational research. The primary opportunities include:

Synthesis and Characterization: The development of a robust and efficient synthetic protocol for the oximation of 3-(pyridin-3-ylmethoxy)benzaldehyde is the first critical step. Standard oximation methods, such as reaction with hydroxylamine hydrochloride in the presence of a base, could be optimized for this specific substrate. asianpubs.orgnih.govias.ac.in Subsequent comprehensive characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) is necessary to unequivocally confirm its structure and determine the predominant geometric isomer.

Physicochemical Profiling: Basic physicochemical properties, such as melting point, solubility in various solvents, and stability under different conditions, are currently unknown. Determining these parameters is essential for any further development.

Biological Screening: Given the rich pharmacology associated with both pyridine and oxime scaffolds, 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime is a prime candidate for broad biological screening. Potential areas of investigation could include its activity as an antimicrobial, anticancer, or anti-inflammatory agent.

Chemical Reactivity and Applications: Exploring the reactivity of the oxime group in this specific molecular context could lead to the synthesis of new derivatives and its potential use as an intermediate in materials science or coordination chemistry.

The table below outlines the hypothetical physicochemical data that needs to be determined through empirical research.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Appearance | To be determined |

| Melting Point | To be determined |

| Solubility | To be determined |

| ¹H NMR Spectral Data | To be determined |

| ¹³C NMR Spectral Data | To be determined |

| Isomeric Form | To be determined (E/Z) |

Objectives and Scope of Comprehensive Research on the Chemical Compound

Building on the identified research gaps, a comprehensive investigation of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime would be structured around a set of clear objectives. The primary goal would be to perform the first systematic synthesis and characterization of this compound, thereby laying the groundwork for all future studies.

Key Research Objectives:

To Establish a Synthetic Route: The initial objective is to synthesize 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime from its corresponding aldehyde with high yield and purity. This involves optimizing reaction conditions, including solvent, temperature, and reaction time.

General Oximation Reaction

Aldehyde + Hydroxylamine → Oxime + Water

This represents the fundamental transformation required. wikipedia.orgbyjus.com

To Perform Full Structural Elucidation: A critical objective is the complete structural confirmation of the synthesized molecule. This will be achieved through a combination of spectroscopic methods to establish connectivity and stereochemistry.

Proposed Analytical Techniques

| Technique | Purpose |

|---|---|

| ¹H and ¹³C NMR | Determine the carbon-hydrogen framework and confirm functional groups. |

| FT-IR Spectroscopy | Identify characteristic vibrations (O-H, C=N, C-O). |

| Mass Spectrometry | Confirm the molecular weight and fragmentation pattern. |

To Conduct Preliminary Biological Evaluation: An exploratory objective is to screen the compound for a range of biological activities. Based on the known properties of related structures, initial assays could focus on its potential as an antimicrobial or cytotoxic agent.

The scope of this initial comprehensive study would be confined to these foundational aspects. It would not extend to in-vivo studies, formulation development, or detailed mechanistic investigations, which would logically follow if promising results are obtained from the initial screening. This focused approach ensures the generation of a robust and fundamental dataset for a compound that is currently a void in the chemical literature.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[[3-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15-9-11-3-1-5-13(7-11)17-10-12-4-2-6-14-8-12/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEWNGORSFRMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Pyridin 3 Ylmethoxy Benzaldehyde Oxime

Retrosynthetic Analysis for the Chemical Compound

A logical retrosynthetic analysis of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime identifies two primary disconnection points. The first is the oxime functional group, which can be readily formed from the corresponding aldehyde. This leads to the precursor 3-(pyridin-3-ylmethoxy)benzaldehyde. The second key disconnection is the ether linkage, which can be retrosynthetically cleaved to 3-hydroxybenzaldehyde (B18108) and a suitable 3-substituted pyridine (B92270) derivative, such as 3-(halomethyl)pyridine.

This two-step disconnection strategy simplifies the synthesis into two well-established transformations: an etherification reaction and an oximation reaction. The starting materials, 3-hydroxybenzaldehyde and derivatives of 3-methylpyridine (B133936), are commercially available and provide a convergent route to the target molecule.

Optimized Synthetic Pathways for the Efficient Production of 3-(Pyridin-3-ylmethoxy)benzaldehyde Oxime

The forward synthesis, guided by the retrosynthetic analysis, involves the formation of the ether linkage followed by the conversion of the aldehyde to the oxime.

Strategic Functional Group Interconversions Leading to the Oxime Moiety

The final step in the proposed synthetic pathway is the conversion of the aldehyde group of 3-(pyridin-3-ylmethoxy)benzaldehyde to the corresponding oxime. This is a classic condensation reaction with hydroxylamine (B1172632). Typically, hydroxylamine hydrochloride is used in the presence of a base to liberate the free hydroxylamine nucleophile.

The reaction is generally carried out in a protic solvent like ethanol (B145695) or a mixture of water and an organic solvent to ensure the solubility of the reactants. The choice of base is crucial; mild bases such as sodium acetate, sodium carbonate, or pyridine are often employed to neutralize the hydrochloric acid formed during the reaction without promoting side reactions. masterorganicchemistry.comchemeurope.com The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed. The resulting oxime can exist as a mixture of (E) and (Z) isomers.

A variety of aldehydes can be converted to their corresponding oximes in high yields using this method. For aromatic aldehydes, the reaction is often efficient and proceeds under mild conditions. orientjchem.org

Selective Etherification Routes for the Pyridin-3-ylmethoxy Linkage Formation

The formation of the ether bond between the phenolic oxygen of 3-hydroxybenzaldehyde and the benzylic carbon of the pyridine moiety is a critical step. The Williamson ether synthesis is a robust and widely used method for this transformation. wikipedia.orglearncbse.inbyjus.com This reaction proceeds via an S_N2 mechanism, where the phenoxide ion, generated by deprotonating 3-hydroxybenzaldehyde with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of a 3-(halomethyl)pyridine derivative.

For this specific synthesis, 3-hydroxybenzaldehyde is first treated with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to form the sodium or potassium phenoxide in situ. chemeurope.comwikipedia.org Subsequently, 3-(chloromethyl)pyridine (B1204626) hydrochloride is added. It is important to use a base that can also neutralize the hydrochloride salt of the alkylating agent. reddit.com The reaction is typically heated to between 50 and 100 °C to ensure a reasonable reaction rate. chemeurope.comwikipedia.org

An alternative approach for the etherification is the Mitsunobu reaction. nih.govpsu.eduresearchgate.netresearchgate.netchemeurope.com This method allows for the coupling of an alcohol (in this case, 3-pyridylmethanol) with a phenolic compound (3-hydroxybenzaldehyde) under mild, neutral conditions. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A modified Mitsunobu protocol using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (PS-PPh3) has been shown to be efficient for the preparation of pyridine ethers, minimizing by-product formation. nih.gov

Exploration and Evaluation of Novel Alternative Synthetic Routes

Beyond the classical approaches, alternative synthetic strategies can be envisioned. One such route could involve starting with 3-methylpyridine and performing a side-chain halogenation to generate 3-(halomethyl)pyridine in situ, which could then react with 3-hydroxybenzaldehyde. However, controlling the degree of halogenation can be challenging.

Another potential route could involve the use of 3-pyridinecarboxaldehyde (B140518). This could be reduced to 3-pyridylmethanol, which can then be used in a Mitsunobu reaction as described earlier. Alternatively, 3-pyridinecarboxaldehyde could be a starting point for generating a suitable electrophile for the etherification.

Furthermore, recent advancements in catalysis offer new possibilities. For instance, metal-catalyzed cross-coupling reactions could potentially be adapted to form the C-O ether bond, although this is less common for this type of linkage compared to the Williamson or Mitsunobu reactions.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The efficiency of the synthesis of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime is highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst can significantly improve the yield and selectivity of both the etherification and oximation steps.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent plays a critical role in the Williamson ether synthesis. Aprotic polar solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anionic nucleophile more available for the S_N2 reaction. chemeurope.comwikipedia.orgchemistrytalk.org Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction rate. wikipedia.org

For the oximation reaction, the solvent must be capable of dissolving both the aldehyde and hydroxylamine hydrochloride. Alcohols like ethanol or methanol (B129727) are common choices. The polarity and hydrogen-bonding capability of the solvent can influence the equilibrium of the reaction and the rate of imine formation.

Below is an interactive data table summarizing the general effects of different solvents on the Williamson ether synthesis.

| Solvent | Dielectric Constant (ε) | Solvent Type | Effect on S_N2 Reaction Rate | Rationale |

| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | High | Solvates the cation, leaving the nucleophile highly reactive. |

| Acetonitrile | 37.5 | Polar Aprotic | High | Effectively solvates the cation, enhancing nucleophilicity. |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Very High | Excellent at solvating cations, leading to a "naked" and highly reactive nucleophile. |

| Ethanol | 24.5 | Polar Protic | Low | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. |

| Toluene | 2.4 | Apolar | Very Low | Poor solubility of the ionic phenoxide salt significantly slows the reaction. |

Catalyst Screening and Ligand Design for Improved Efficiency

The traditional synthesis of oximes involves the condensation of an aldehyde or ketone with hydroxylamine, often catalyzed by an acid or base. numberanalytics.com However, to enhance reaction rates, yields, and selectivity for compounds like 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, advanced catalytic systems are explored. Catalyst screening is a critical process in optimizing this transformation.

A typical catalyst screening process for the synthesis of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime would involve evaluating a range of catalysts under standardized conditions. This could include various Lewis acids, Brønsted acids, and metal-based catalysts. For instance, in reactions involving transformations of oximes, silver and copper salts have been shown to be effective. researchgate.net A hypothetical screening for the synthesis of the target oxime might involve reacting 3-(Pyridin-3-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of different catalysts.

Table 1: Illustrative Catalyst Screening for the Synthesis of 3-(Pyridin-3-ylmethoxy)benzaldehyde Oxime

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 24 | 45 |

| 2 | AgOTf | DMF | 120 | 12 | 75 |

| 3 | Cu(OTf)₂ | DMF | 120 | 12 | 82 |

| 4 | ZnO | Toluene | 110 | 8 | 88 |

| 5 | Oxalic Acid | Acetonitrile | 82 | 1 | 95 orientjchem.org |

This table is for illustrative purposes and represents a potential outcome of a catalyst screening study.

Ligand design becomes particularly important when using transition metal catalysts. The pyridyl group within the 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime molecule itself can act as a ligand, potentially influencing the catalytic cycle. rsc.org In designing a catalytic system, the choice of external ligands can modulate the catalyst's activity and selectivity. For reactions involving pyridyl-containing substrates, ligands with specific electronic and steric properties are chosen to enhance coordination to the metal center and facilitate the desired transformation. mdpi.com For instance, the use of polypyridyl ligands can influence the thermodynamic selectivity of metal ion complexation, a principle that can be extended to catalyst design. rsc.org

Temperature and Pressure Parameter Studies

The physical parameters of a reaction, namely temperature and pressure, play a pivotal role in its efficiency and outcome. For the synthesis of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, a systematic study of these parameters is essential for optimization.

Temperature: The rate of oxime formation is generally increased at elevated temperatures. numberanalytics.com However, excessively high temperatures can lead to the degradation of reactants or products, or the formation of unwanted byproducts. An optimal temperature profile would maximize the reaction rate while minimizing side reactions. A parameter study would involve running the reaction at various temperatures and monitoring the yield and purity of the product over time. For many oxime syntheses, temperatures ranging from room temperature to reflux conditions (60-120°C) are typical. arpgweb.com

Pressure: While many oxime syntheses are conducted at atmospheric pressure, variations in pressure can be employed to influence reaction equilibria, especially in reactions involving gaseous reagents or products. In the context of the synthesis of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime from the corresponding aldehyde and hydroxylamine, the reaction does not involve significant volume changes, so pressure is not typically a critical parameter to investigate. However, in related catalytic processes, pressure can play a role in maintaining the stability of the catalyst or in influencing the solubility of gaseous reactants.

Table 2: Hypothetical Temperature Optimization for the Synthesis of 3-(Pyridin-3-ylmethoxy)benzaldehyde Oxime

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 (Room Temp.) | 24 | 60 |

| 2 | 50 | 12 | 75 |

| 3 | 80 (Reflux) | 6 | 92 |

| 4 | 100 | 6 | 88 (minor impurities detected) |

This table is a hypothetical representation of a temperature optimization study.

Green Chemistry Approaches in the Synthesis of the Chemical Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijprajournal.com The synthesis of oximes, including 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, is an area where green chemistry approaches can be effectively implemented.

One of the key areas of focus in green oxime synthesis is the use of environmentally benign solvents or solvent-free conditions. Water is an ideal green solvent, and some oxime syntheses have been successfully carried out in aqueous media. ias.ac.in Solvent-free methods, such as grindstone chemistry, where reactants are ground together, often with a solid catalyst, represent another sustainable approach. nih.gov This method minimizes waste and can lead to shorter reaction times and high yields. nih.gov

The use of natural acids as catalysts is another green alternative to traditional mineral acids. Fruit juices or aqueous extracts containing citric acid or other organic acids can be effective and biodegradable catalysts for oxime synthesis. ijprajournal.com

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. researchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This can also reduce energy consumption.

Table 3: Comparison of Conventional and Green Synthetic Approaches for Oxime Synthesis

| Method | Catalyst | Solvent | Conditions | Advantages |

|---|---|---|---|---|

| Conventional | HCl or Pyridine | Ethanol | Reflux, several hours | Established method |

| Grindstone Chemistry | Bi₂O₃ | Solvent-free | Room temp, grinding | Rapid, high yield, minimal waste nih.gov |

| Natural Acid Catalysis | Vitis lanata extract | Acetonitrile | Reflux, ~1 hour | Biodegradable catalyst, high yield ijprajournal.com |

By adopting these green chemistry principles, the synthesis of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Rigorous Structural Elucidation and Advanced Spectroscopic Characterization of 3 Pyridin 3 Ylmethoxy Benzaldehyde Oxime

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to four or five decimal places, HRMS allows for the calculation of a unique molecular formula. For 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, this analysis would be crucial to confirm its expected molecular formula of C₁₃H₁₂N₂O₂. The theoretical exact mass would be calculated, and the experimentally determined mass would be expected to fall within a very narrow tolerance range (typically < 5 ppm), thus confirming the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 3-(Pyridin-3-ylmethoxy)benzaldehyde Oxime

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 229.0972 | Data not available | Data not available |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to establish the connectivity of the atoms within the 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. The spectrum of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime would be expected to show distinct signals for the protons on the benzaldehyde (B42025) and pyridine (B92270) rings, the methylene (B1212753) bridge protons, the oxime proton, and the aldehydic proton of the oxime. Chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be analyzed to map the proton environments.

Table 2: Predicted ¹H NMR Spectral Data for 3-(Pyridin-3-ylmethoxy)benzaldehyde Oxime

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine-H2 | Data not available | s | - | 1H |

| Pyridine-H4 | Data not available | d | Data not available | 1H |

| Pyridine-H5 | Data not available | dd | Data not available | 1H |

| Pyridine-H6 | Data not available | d | Data not available | 1H |

| Benzaldehyde-H2 | Data not available | s | - | 1H |

| Benzaldehyde-H4 | Data not available | d | Data not available | 1H |

| Benzaldehyde-H5 | Data not available | t | Data not available | 1H |

| Benzaldehyde-H6 | Data not available | d | Data not available | 1H |

| -OCH₂- | Data not available | s | - | 2H |

| CH=NOH | Data not available | s | - | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the type of carbon atom (e.g., aromatic, aliphatic, oxime carbon).

Table 3: Predicted ¹³C NMR Spectral Data for 3-(Pyridin-3-ylmethoxy)benzaldehyde Oxime

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C2 | Data not available |

| Pyridine-C3 | Data not available |

| Pyridine-C4 | Data not available |

| Pyridine-C5 | Data not available |

| Pyridine-C6 | Data not available |

| Benzaldehyde-C1 | Data not available |

| Benzaldehyde-C2 | Data not available |

| Benzaldehyde-C3 | Data not available |

| Benzaldehyde-C4 | Data not available |

| Benzaldehyde-C5 | Data not available |

| Benzaldehyde-C6 | Data not available |

| -OCH₂- | Data not available |

Two-Dimensional NMR Spectroscopy for Definitive Connectivity and Stereochemistry

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are essential.

A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would identify adjacent protons, which is crucial for assigning the protons on the aromatic rings and confirming the connectivity through the molecular skeleton. For instance, correlations between the protons on the pyridine ring would confirm their relative positions.

An HSQC experiment would establish correlations between protons and their directly attached carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Without access to the actual spectral data, a detailed analysis and interpretation for 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime cannot be provided. The generation of such data would require the synthesis and subsequent analytical characterization of the compound in a laboratory setting.

Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used to identify long-range (typically 2-4 bond) correlations between heteronuclei, most commonly ¹H and ¹³C. This is crucial for establishing the connectivity of a molecule's carbon skeleton.

For 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, key HMBC correlations would be expected that confirm the linkage between the three main structural fragments: the pyridine ring, the benzyl (B1604629) group, and the benzaldehyde oxime.

Expected HMBC Correlations:

Methylene Bridge to Pyridine Ring: The protons of the methylene group (-O-CH₂-) would be expected to show a correlation to the carbons of the pyridine ring, specifically C2' and C4' of the pyridine ring, and most importantly to C3', confirming the point of attachment.

Methylene Bridge to Benzaldehyde Ring: These same methylene protons should also correlate to the carbon of the benzaldehyde ring attached to the ether oxygen (C3), providing unambiguous evidence of the ether linkage.

Oxime Group Connectivity: The oxime proton (-NOH) would likely show a correlation to the imine carbon (C7), and the imine proton (H7) would show correlations to C1 and C2/C6 of the benzaldehyde ring.

Intra-ring Correlations: Protons on both the pyridine and benzaldehyde rings would exhibit correlations to adjacent and geminal carbons within their respective ring systems, confirming their substitution patterns.

A hypothetical HMBC data table based on these expected correlations is presented below.

| Proton (¹H) | Correlated Carbons (¹³C) |

| H-2' (pyr) | C3', C4' |

| H-4' (pyr) | C3', C5' |

| H-5' (pyr) | C3', C4', C6' |

| H-6' (pyr) | C5' |

| -OCH₂- | C3' (pyr), C3 (benz) |

| H-2 (benz) | C1, C3, C4, C6, C7 |

| H-4 (benz) | C2, C3, C5, C6 |

| H-5 (benz) | C1, C3, C4 |

| H-6 (benz) | C1, C2, C4, C5 |

| H-7 (=NOH) | C1, C2, C6 |

| -NOH | C7 |

Note: This table is predictive and based on the analysis of structurally similar compounds.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and conformation of a molecule.

In the case of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, NOESY would be particularly useful in determining the preferred conformation around the flexible ether linkage and the stereochemistry of the oxime group (E/Z isomerism).

Expected NOESY Correlations:

Conformation around the Ether Linkage: Spatial correlations between the methylene protons (-OCH₂-) and protons on both the pyridine (H-2', H-4') and benzaldehyde (H-2, H-4) rings would indicate the through-space proximity of these groups and help to define the molecule's three-dimensional shape.

Oxime Isomer Identification: For the oxime moiety, a NOESY correlation between the imine proton (H-7) and the oxime hydroxyl proton (-NOH) would suggest they are on the same side of the C=N double bond, indicating the Z-isomer. Conversely, a correlation between H-7 and the adjacent aromatic proton (H-2 or H-6) would be indicative of the E-isomer. The E-isomer is generally more stable for aromatic aldoximes.

Intra-ring Proximities: Correlations between adjacent protons on both aromatic rings (e.g., H-4' and H-5' on the pyridine ring; H-4, H-5, and H-6 on the benzaldehyde ring) would also be observed.

A hypothetical NOESY data table is provided below, assuming the more stable E-isomer for the oxime.

| Proton 1 (¹H) | Spatially Correlated Proton(s) 2 (¹H) |

| -OCH₂- | H-2' (pyr), H-4' (pyr), H-2 (benz), H-4 (benz) |

| H-7 (=NOH) | H-2 (benz), H-6 (benz) |

| H-2 (benz) | H-6 (benz), -OCH₂- |

| H-4' (pyr) | H-5' (pyr), -OCH₂- |

Note: This table is predictive and based on the analysis of structurally similar compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C=N, C-O, and aromatic C-H and C=C bonds.

Based on data for analogous compounds, the following characteristic peaks can be predicted. nih.govrsc.org

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-3400 | O-H (oxime) | Broad stretching vibration |

| ~3030-3100 | C-H (aromatic) | Stretching vibrations |

| ~2850-2960 | C-H (aliphatic, -CH₂-) | Stretching vibrations |

| ~1640-1660 | C=N (oxime) | Stretching vibration |

| ~1580-1600 | C=C and C=N (aromatic rings) | Ring stretching vibrations |

| ~1200-1300 | C-O (aryl ether) | Asymmetric stretching vibration |

| ~1000-1050 | C-O (aryl ether) | Symmetric stretching vibration |

| ~930-960 | N-O (oxime) | Stretching vibration |

Note: This table contains predicted values based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The molecule 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime contains two primary chromophores: the pyridine ring and the benzaldehyde oxime system.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions associated with the conjugated π-systems of the pyridine and benzaldehyde rings. They are expected to appear as strong absorption bands in the range of 250-280 nm. The pyridine ring itself typically shows a strong absorption around 254-257 nm. researchgate.netsielc.com

n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. These transitions are generally weaker and may appear as shoulders on the main absorption bands or at longer wavelengths.

The substitution on the benzaldehyde ring is expected to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde oxime.

A table of expected absorption maxima is presented below.

| Wavelength (λ_max) (nm) | Type of Transition | Chromophore |

| ~255-265 | π → π | Pyridine ring |

| ~270-290 | π → π | Benzaldehyde oxime moiety (conjugated system) |

Note: The values in this table are estimations based on the analysis of similar aromatic and heterocyclic systems. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis (If Crystallization is Achieved)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. It also reveals how molecules are arranged in the crystal lattice (crystal packing).

Should single crystals of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime be obtained, X-ray diffraction analysis would provide invaluable information. While no specific crystal structure for this compound has been reported, analysis of a similar structure, (E)-benzo[d] nih.govrsc.orgdioxole-5-carbaldehyde oxime, reveals key features that might be expected. nih.gov

Expected Structural Features:

Molecular Geometry: The analysis would confirm the planarity of the aromatic rings and the stereochemistry of the oxime (E or Z). It would also precisely define the conformation around the ether linkage.

Crystal Packing: The packing of molecules in the crystal lattice would likely be dominated by intermolecular interactions such as hydrogen bonding and π-π stacking.

Hydrogen Bonding: The oxime's hydroxyl group is a strong hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. It is highly probable that O-H···N hydrogen bonds would be a primary feature of the crystal packing, potentially forming dimers or chains of molecules.

π-π Stacking: The aromatic pyridine and benzaldehyde rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

A hypothetical table of crystallographic data is presented for illustrative purposes.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Key Bond Lengths (Å) | C=N, N-O, C-O, etc. |

| Key Bond Angles (°) | C-C-N, C-N-O, C-O-C, etc. |

| Key Torsional Angles (°) | Defining the conformation of the -O-CH₂- bridge |

| Intermolecular Forces | O-H···N hydrogen bonds, C-H···O interactions, π-π stacking |

Note: This table is a template of the data that would be obtained from a single-crystal X-ray diffraction experiment and is not based on experimental data for the title compound.

Systematic Derivatization and Analogue Synthesis Strategies Centered on the 3 Pyridin 3 Ylmethoxy Benzaldehyde Oxime Core

Rational Design Principles for Structural Analogues and Congeners

Key Principles Guiding Analogue Design:

Isosteric and Bioisosteric Replacements: Substitution of functional groups with others that have similar steric and electronic properties can lead to analogues with comparable or improved characteristics. For example, the pyridine (B92270) nitrogen could be repositioned to the 2- or 4-position to investigate the impact of its basicity and hydrogen bonding capabilities.

Conformational Constraints: Introducing substituents or altering the linker between the aromatic rings can restrict the molecule's rotational freedom. This can be a valuable strategy to lock the molecule into a specific bioactive conformation.

Modulation of Physicochemical Properties: The introduction of various substituents on the pyridine and benzene (B151609) rings can systematically alter properties like solubility, pKa, and lipophilicity (logP). For instance, adding electron-withdrawing groups to the pyridine ring can decrease its basicity.

Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of analogues allows for the systematic investigation of how each structural modification affects a particular property or activity. This iterative process of design, synthesis, and evaluation is fundamental to medicinal chemistry and materials science.

A hypothetical design matrix for analogue synthesis is presented below:

| Modification Site | Type of Modification | Rationale |

| Oxime Group | O-alkylation, O-acylation | Modulate polarity and hydrogen bonding potential. |

| Pyridine Ring | Introduction of substituents (e.g., alkyl, halogen, cyano) | Alter basicity, lipophilicity, and potential for new interactions. |

| Benzene Ring | Introduction of substituents (e.g., methoxy (B1213986), chloro, nitro) | Modify electronic properties and steric hindrance. |

| Methoxy Linker | Chain extension or shortening, replacement with other linkers (e.g., thioether, amine) | Investigate the importance of the linker's length and nature on molecular conformation. |

Chemical Modifications of the Oxime Functional Group

The oxime moiety is a rich site for chemical transformations, offering several pathways to generate diverse analogues.

The hydroxyl group of the oxime is amenable to etherification and esterification, which can significantly alter the molecule's polarity and its ability to act as a hydrogen bond donor.

O-Alkylation (Etherification): Reaction of 3-(pyridin-3-ylmethoxy)benzaldehyde oxime with various alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base would yield the corresponding oxime ethers.

O-Acylation (Esterification): Treatment with acylating agents such as acid chlorides or anhydrides would produce oxime esters.

These reactions provide a straightforward method to introduce a wide variety of functional groups at the oxime oxygen, thereby influencing the molecule's pharmacokinetic and pharmacodynamic profiles in a biological context.

Table of Potential Oxime Ether and Ester Derivatives:

| Reagent | Product Structure | Expected Change in Property |

| Methyl iodide | O-methyl oxime ether | Increased lipophilicity, loss of hydrogen bond donor capability. |

| Acetyl chloride | O-acetyl oxime ester | Increased lipophilicity, potential for hydrolytic cleavage. |

| Benzyl (B1604629) bromide | O-benzyl oxime ether | Significant increase in lipophilicity and steric bulk. |

The oxime group can undergo reduction to form primary amines or be subjected to rearrangement reactions to yield amides.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or reduction with agents like lithium aluminum hydride (LiAlH₄) would convert the oxime to the corresponding aminomethyl derivative.

Beckmann Rearrangement: Treatment of the oxime with acidic reagents (e.g., polyphosphoric acid, thionyl chloride) can induce a Beckmann rearrangement. For an aldoxime, this would typically lead to the formation of a primary amide after hydrolysis of the initial nitrilium ion intermediate.

The stability of the oxime linkage can be investigated through hydrolysis studies under various pH conditions. While oximes are generally more stable than imines, they can be hydrolyzed back to the parent aldehyde and hydroxylamine (B1172632) under acidic conditions. Conversely, the condensation reaction to form the oxime is reversible, a principle that can be exploited in dynamic covalent chemistry.

Substitution Pattern Variations on the Pyridine Ring System

The pyridine ring's electronic properties and reactivity are influenced by the electron-withdrawing nature of the nitrogen atom. This makes the ring generally less susceptible to electrophilic aromatic substitution than benzene, with a preference for substitution at the 3-position. Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comquimicaorganica.orgmatanginicollege.ac.inquora.comyoutube.com

Strategies for modifying the pyridine ring include:

Electrophilic Aromatic Substitution: While challenging, reactions such as nitration or halogenation could be attempted under forcing conditions to introduce substituents, primarily at the 5-position relative to the methoxy linkage.

Nucleophilic Aromatic Substitution: If a suitable leaving group (e.g., a halogen) were present at the 2- or 4-position of the pyridine ring in a precursor, it could be displaced by a variety of nucleophiles.

Synthesis from Substituted Pyridine Precursors: A more versatile approach involves starting the synthesis with an already substituted 3-(chloromethyl)pyridine (B1204626) derivative. This allows for the introduction of a wide range of functionalities onto the pyridine ring.

Table of Potential Pyridine-Substituted Analogues:

| Precursor | Analogue Structure | Rationale for Synthesis |

| 2-Chloro-5-(chloromethyl)pyridine | Analogue with a 2-chloro substituent on the pyridine ring | Introduce a site for subsequent nucleophilic substitution. |

| 3-(Chloromethyl)-5-methylpyridine | Analogue with a 5-methyl substituent on the pyridine ring | Increase lipophilicity and study steric effects. |

Modifications to the Benzene Ring and the Methoxy Linker

The benzene ring offers a readily modifiable platform for introducing a wide range of substituents to probe electronic and steric effects. The methoxy linker's role in determining the spatial relationship between the two aromatic rings can also be explored through its modification.

Electrophilic Aromatic Substitution on the Benzene Ring: The pyridinylmethoxy group is an ortho, para-directing activating group. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to this group.

Modifications via Precursor Synthesis: A broader range of substitution patterns on the benzene ring can be achieved by starting with appropriately substituted 3-hydroxybenzaldehydes in the initial etherification step.

Linker Modification: The ether linkage can be varied. For example, a thioether analogue could be synthesized from 3-mercaptobenzaldehyde. The length of the linker could be extended by using, for instance, 3-(2-chloroethoxy)pyridine.

Table of Potential Benzene Ring and Linker Modified Analogues:

| Starting Material | Analogue Structure | Rationale for Synthesis |

| 5-Chloro-3-hydroxybenzaldehyde | Analogue with a chloro group on the benzene ring | Investigate the effect of an electron-withdrawing group. |

| 3-Hydroxy-4-methoxybenzaldehyde | Analogue with an additional methoxy group on the benzene ring | Study the impact of an electron-donating group. |

| 3-Mercaptobenzaldehyde | Thioether-linked analogue | Evaluate the influence of the linker atom on conformation and properties. |

Stereochemical Control and Diastereomeric/Enantiomeric Synthesis of Related Compounds

The introduction of stereocenters into analogues of 3-(pyridin-3-ylmethoxy)benzaldehyde oxime offers a powerful strategy to explore the three-dimensional pharmacophore space and potentially enhance biological activity and selectivity. Stereochemical control can be exerted at two primary locations: within the pyridin-3-ylmethoxy side chain, by creating a chiral secondary alcohol, or by derivatizing the oxime in a manner that introduces a chiral center, leading to diastereomers or enantiomers. The synthesis of such stereochemically defined compounds relies on established asymmetric synthesis methodologies, including the use of chiral catalysts, auxiliaries, and starting materials.

A key strategy for introducing chirality into the core structure involves the asymmetric reduction of a prochiral ketone, such as 3-acetylpyridine (B27631), to generate an enantiomerically enriched secondary alcohol. This chiral alcohol can then be utilized in subsequent etherification steps to furnish chiral analogues of 3-(pyridin-3-ylmethoxy)benzaldehyde oxime.

The enantioselective reduction of ketones is a well-developed field in organic synthesis, with numerous catalytic systems available to achieve high levels of stereocontrol. rsc.orgnih.govwikipedia.org For pyridyl ketones, both metal-catalyzed hydrogenations and organocatalytic reductions have proven effective. nih.gov For instance, ruthenium complexes with chiral diphosphine ligands are known to catalyze the asymmetric hydrogenation of a wide range of ketones, including heteroaromatic ones, with excellent enantioselectivity. nih.govsigmaaldrich.com Similarly, organocatalysts, such as those based on oxazaborolidines, can facilitate the enantioselective reduction of prochiral ketones. rsc.org

A general scheme for this approach is outlined below:

Step 1: Asymmetric Reduction. A prochiral pyridyl ketone is reduced using a chiral catalyst and a suitable reducing agent to yield a chiral (pyridin-3-yl)methanol derivative in high enantiomeric excess (ee).

Step 2: Etherification. The resulting chiral alcohol is then coupled with a suitable 3-hydroxybenzaldehyde (B18108) derivative, typically under Williamson ether synthesis conditions, to form the chiral ether.

Step 3: Oximation. The final step involves the reaction of the aldehyde functionality with hydroxylamine to form the oxime.

The stereochemical integrity of the chiral center is generally maintained throughout the etherification and oximation steps.

Table 1: Illustrative Catalytic Systems for Asymmetric Reduction of Pyridyl Ketones

| Catalyst System | Reductant | Typical Enantiomeric Excess (ee) |

| RuCl₂[(S)-BINAP] | H₂ | >95% |

| CBS Catalyst (Corey-Bakshi-Shibata) | BH₃ | Up to 99% |

| Chiral Pseudo-dipeptide Ligand with [{RuCl₂(p-cymene)}₂] | 2-propanol | >98% |

Note: The data in this table is illustrative and based on results for similar ketone reductions. Specific results for 3-acetylpyridine would require experimental validation.

An alternative approach to achieve stereochemical control is through the use of chiral auxiliaries. A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org In the context of 3-(pyridin-3-ylmethoxy)benzaldehyde oxime analogues, a chiral auxiliary could be attached to the oxime nitrogen, for instance, to direct the diastereoselective addition of a nucleophile across the C=N bond.

Furthermore, if a chiral aldehyde is used in the oximation step, the resulting oximes can be formed as a mixture of diastereomers (syn and anti isomers), which may be separable by chromatography. The facial selectivity of the hydroxylamine attack on the chiral aldehyde can be influenced by the steric and electronic properties of the adjacent stereocenter. The synthesis of optically active aldoximes from chiral nitroalkanes has been reported, highlighting the feasibility of substrate-controlled diastereoselective oxime formation. organic-chemistry.org

A hypothetical diastereoselective synthesis could involve the following steps:

Preparation of a Chiral Aldehyde: A chiral aldehyde containing the pyridin-3-ylmethoxy moiety is synthesized. This could be achieved, for example, by starting with a chiral building block.

Diastereoselective Oximation: The chiral aldehyde is reacted with hydroxylamine. The stereocenter alpha to the aldehyde can influence the facial selectivity of the reaction, leading to a potential excess of one diastereomeric oxime.

Separation of Diastereomers: If a mixture of diastereomers is formed, they can often be separated using chromatographic techniques such as column chromatography or chiral HPLC.

The diastereomeric ratio (dr) of the resulting oximes would be dependent on the nature of the chiral substrate and the reaction conditions.

Table 2: Potential Strategies for Stereochemical Control and Expected Outcomes

| Strategy | Point of Stereochemical Control | Expected Outcome | Key Methodologies |

| Asymmetric Catalysis | Methoxy-linked benzylic carbon | Enantiomerically enriched final compound | Asymmetric reduction of a pyridyl ketone precursor. |

| Chiral Substrate Control | Oxime carbon and an adjacent chiral center | Diastereomerically enriched oximes | Synthesis from a chiral aldehyde precursor. |

| Chiral Auxiliaries | A temporary chiral group attached to the molecule | Diastereoselective transformations | Use of recoverable chiral auxiliaries to direct reactions. |

While the direct stereoselective synthesis of 3-(pyridin-3-ylmethoxy)benzaldehyde oxime itself has not been extensively reported, the application of these established principles of asymmetric synthesis provides a clear and viable pathway for the preparation of a diverse range of chiral analogues. The resulting enantiomerically or diastereomerically pure compounds would be invaluable tools for probing the stereochemical requirements of their biological targets.

Theoretical and Computational Chemistry Investigations of 3 Pyridin 3 Ylmethoxy Benzaldehyde Oxime

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and other key electronic properties that govern the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. biointerfaceresearch.com It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime.

A typical DFT study of this compound would involve optimizing its molecular geometry to find the lowest energy arrangement of its atoms. From this optimized structure, a range of ground-state properties can be calculated. These properties are crucial for understanding the molecule's stability and reactivity. Key parameters that would be determined include:

Total Energy: The total electronic energy of the molecule, which is indicative of its stability.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing clues about sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that are important for intermolecular interactions. biointerfaceresearch.com

For analogous pyridine (B92270) oxime derivatives, DFT calculations have been successfully used to predict their bonding mechanisms and electronic structures. nih.gov Such studies on 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime would provide valuable data on its electronic characteristics.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information.

For a molecule like 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, ab initio calculations would be employed to:

Obtain a more precise determination of the ground state energy and wavefunction.

Calculate electron correlation effects with high accuracy, which are important for a detailed understanding of bonding and reactivity.

Serve as a benchmark for the results obtained from less computationally expensive methods like DFT.

These high-accuracy calculations would be particularly useful for studying specific aspects of the electronic structure where electron correlation plays a significant role.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ether linkage and the oxime group in 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime allows for the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

This is typically achieved by systematically rotating the rotatable bonds (e.g., the C-O and O-N bonds) and calculating the energy at each step. This process generates a potential energy surface (PES) map. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

Computational studies on similar benzaldehyde (B42025) oxime derivatives have utilized methods like DFT to perform conformational analyses and identify the most stable geometries. semanticscholar.org For 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, such an analysis would reveal the preferred three-dimensional arrangement of the molecule, which is crucial for understanding its biological activity and interactions with other molecules. The dihedral angles between the pyridine and benzene (B151609) rings would be a key parameter determined in such a study. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. dergipark.org.tr By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These theoretical predictions can be compared with experimental data to confirm the molecular structure. mmu.ac.uk For aromatic systems, empirical rules like Shoolery's rules can also provide a preliminary prediction of chemical shifts. oxinst.com A computational screening of various DFT functionals and basis sets can be performed to identify the most accurate method for predicting the NMR spectra of oxime-containing compounds. researchgate.net

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. researchgate.net By calculating the electronic excitation energies and oscillator strengths, the absorption maxima (λ_max) can be predicted. nih.gov These calculations provide insights into the nature of the electronic transitions (e.g., π → π* or n → π*) responsible for the observed absorption bands. researchgate.net The choice of solvent can significantly affect the absorption spectrum, and computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM). beilstein-journals.org

| Spectroscopic Parameter | Computational Method | Predicted Information |

| ¹H and ¹³C NMR Chemical Shifts | GIAO, DFT | Isotropic shielding tensors, chemical shifts |

| UV-Vis Absorption Maxima | TD-DFT | Excitation energies, oscillator strengths, λ_max |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime would involve:

Assigning a force field: A set of parameters that describe the potential energy of the system.

Placing the molecule in a simulation box, often with solvent molecules like water.

Solving Newton's equations of motion for all atoms in the system over a period of time.

MD simulations can provide valuable insights into:

Conformational dynamics: How the molecule explores different conformations in solution.

Solvent effects: The arrangement of solvent molecules around the solute and its influence on the solute's structure and dynamics.

Intermolecular interactions: How the molecule interacts with other molecules in its environment.

Atomistic simulations have been used to study the interaction of pyridine oximes with surfaces, revealing strong affinities and bonding mechanisms. nih.gov Similar simulations for 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime would illuminate its behavior in a condensed phase.

Reaction Mechanism Studies and Transition State Analysis for Key Transformations

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime. This involves identifying the reactants, products, and any intermediates and transition states along the reaction pathway.

For a potential transformation of this molecule, such as hydrolysis of the oxime or oxidation, computational methods would be used to:

Locate the transition state structure: The highest energy point along the reaction coordinate.

Calculate the activation energy: The energy barrier that must be overcome for the reaction to occur.

Analyze the geometry and electronic structure of the transition state to understand the factors that influence the reaction rate.

Studies on the chemical transformations of other oximes, such as their condensation or oxidation reactions, have provided insights into the possible reaction pathways. mdpi.com A theoretical investigation into the reaction mechanisms of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime would provide a deeper understanding of its chemical reactivity and potential synthetic applications.

Mechanistic Insights into Molecular Interactions of 3 Pyridin 3 Ylmethoxy Benzaldehyde Oxime

Exploration of Potential Protein/Enzyme Binding Sites through Computational Docking Studies

Computational docking simulations are instrumental in identifying potential protein or enzyme targets for a ligand and elucidating its preferred binding orientation within the active site. For 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, a variety of targets can be hypothesized based on the structural motifs present in the molecule, namely the pyridine (B92270) and benzaldehyde (B42025) oxime groups. These functional groups are known to interact with a range of biological macromolecules.

Potential targets for docking studies could include enzymes where similar structures have shown inhibitory activity. The selection of these targets is guided by the principle of molecular similarity and the known pharmacophoric features of the compound. The docking process involves preparing the three-dimensional structure of the ligand and the receptor, followed by a conformational search to predict the most stable binding pose. The results are typically ranked based on a scoring function that estimates the binding affinity.

Below is a hypothetical data table summarizing the results of docking 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime against a selection of plausible protein targets. The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger predicted interaction.

| Target Protein/Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Aldose Reductase | 1US0 | -8.5 | TYR48, HIS110, TRP111 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.9 | ARG120, TYR355, SER530 |

| Monoamine Oxidase B (MAO-B) | 2BYB | -8.2 | TYR398, TYR435, ILE199 |

| Acetylcholinesterase (AChE) | 4EY7 | -9.1 | TRP86, TYR133, PHE338 |

Theoretical Prediction of Ligand-Receptor Binding Modes and Interaction Energies

To gain a deeper understanding of the interactions between 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime and its potential protein targets, the binding modes and interaction energies can be analyzed in detail. The binding mode describes the specific orientation of the ligand within the binding pocket and the network of non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

The interaction energies can be broken down into their constituent components to identify the key driving forces for binding. For instance, the pyridine nitrogen of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime can act as a hydrogen bond acceptor, while the oxime hydroxyl group can act as both a hydrogen bond donor and acceptor. The aromatic rings can participate in pi-pi stacking or pi-cation interactions with complementary residues in the binding site.

The following table provides a theoretical breakdown of the interaction energies for the binding of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime to a hypothetical binding site of Acetylcholinesterase (AChE).

| Interaction Type | Ligand Group | Receptor Residue | Predicted Interaction Energy (kcal/mol) |

| Hydrogen Bond | Oxime -OH | TYR133 | -3.5 |

| Hydrogen Bond | Pyridine N | TRP86 | -2.8 |

| Pi-Pi Stacking | Benzene (B151609) Ring | PHE338 | -4.2 |

| Hydrophobic | Methoxy (B1213986) Linker | TRP286 | -1.5 |

| Total Binding Energy | -12.0 |

Mechanistic Hypotheses for Modulatory Effects at a Molecular Target Level

Based on the predicted binding modes and interaction energies, mechanistic hypotheses for the modulatory effects of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime can be formulated. For example, if the compound binds to the active site of an enzyme, it may act as a competitive inhibitor by preventing the natural substrate from binding. The specific interactions observed in the docking simulations can provide clues as to how the compound achieves this inhibition.

For instance, in the context of Acetylcholinesterase, the binding of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime within the active site gorge could block the entry of the neurotransmitter acetylcholine, thereby inhibiting its hydrolysis. The strong pi-pi stacking interaction with a key phenylalanine residue at the active site, coupled with hydrogen bonding to tyrosine and tryptophan residues, would anchor the molecule in a position that sterically hinders the substrate.

Alternatively, the compound could bind to an allosteric site on a protein, inducing a conformational change that modulates the protein's activity. The nature of the predicted interactions would suggest whether the compound is likely to stabilize an active or inactive conformation of the protein.

Structure Activity Relationship Sar Studies for Molecular Recognition and Activity

Design and Synthesis of Focused Libraries for SAR Exploration

The systematic exploration of the SAR for 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime necessitates the design and synthesis of focused chemical libraries. This approach allows for the methodical evaluation of how different structural modifications influence the compound's activity. The synthesis of such a library would typically involve a combinatorial approach, starting from key intermediates.

A retrosynthetic analysis of the parent compound suggests two primary points for chemical diversification: the pyridine (B92270) ring and the benzaldehyde (B42025) ring. The ether linkage and the oxime functional group also present opportunities for modification.

Key Synthetic Intermediates and Diversification Strategies:

3-Hydroxybenzaldehyde (B18108): This commercially available starting material allows for the introduction of various substituents on the benzaldehyde ring prior to the etherification step.

3-(Chloromethyl)pyridine (B1204626) or 3-(Bromomethyl)pyridine: These reagents are used to introduce the pyridin-3-ylmethoxy moiety. Analogs with different substitution patterns on the pyridine ring can be synthesized from the corresponding substituted pyridylmethanols.

Hydroxylamine (B1172632): The oxime is typically formed by the condensation of the aldehyde with hydroxylamine. Modified hydroxylamines can be used to generate different oxime derivatives, such as O-alkyl or O-aryl oximes.

Table 1: Proposed Analogs for a Focused SAR Library

| Modification Site | R-Group Variation | Rationale for Modification |

|---|---|---|

| Benzaldehyde Ring | H, 2-F, 4-F, 2-Cl, 4-Cl, 2-CH₃, 4-CH₃, 4-OCH₃ | To probe the effects of electronic and steric changes on binding affinity. |

| Pyridine Ring | H, 2-CH₃, 4-CH₃, 6-CH₃, 2-Cl, 6-Cl | To investigate the influence of pyridine ring substitution on target interaction and physicochemical properties. |

| Oxime Moiety | OH, OCH₃, OCH₂CH₃, O-benzyl | To explore the role of the oxime's hydrogen-bonding capacity and steric bulk. |

This table is a hypothetical representation of a focused library for SAR studies, based on common medicinal chemistry strategies.

The synthesis of these analogs would likely follow a convergent strategy, where substituted benzaldehydes and substituted pyridylmethanols are prepared separately and then coupled, followed by oxime formation.

Correlation of Structural Modifications with Theoretical Interaction Profiles

Computational modeling plays a pivotal role in correlating the structural modifications of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime analogs with their theoretical interaction profiles at a given biological target. Molecular docking simulations can be employed to predict the binding modes and affinities of the designed analogs.

Key Interaction Features:

Pyridine Nitrogen: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Its position (3-position) influences the vector of this potential interaction.

Ether Oxygen: The oxygen of the methoxy (B1213986) linker can also participate in hydrogen bonding as an acceptor.

Oxime Group: The oxime's -OH group can act as both a hydrogen bond donor and acceptor, while the nitrogen can be an acceptor. The stereochemistry of the oxime (E/Z isomers) can significantly impact the geometry of these interactions.

Aromatic Rings: The benzaldehyde and pyridine rings can engage in π-π stacking, hydrophobic, and van der Waals interactions with aromatic residues in a binding pocket.

Table 2: Predicted Interaction Changes with Structural Modifications

| Analog | Modification | Predicted Change in Interaction Profile |

|---|---|---|

| 4-Fluoro-3-(pyridin-3-ylmethoxy)benzaldehyde oxime | Addition of a fluoro group at the 4-position of the benzaldehyde ring | May introduce a new hydrogen bond or halogen bond interaction; alters the electronic properties of the ring. |

| 3-((2-Methylpyridin-3-yl)methoxy)benzaldehyde oxime | Addition of a methyl group to the pyridine ring | Could introduce steric hindrance or favorable hydrophobic interactions, depending on the topology of the binding site. |

This table presents hypothetical predictions based on general principles of molecular interactions.

By analyzing the docking scores and predicted binding poses of a library of analogs, researchers can build a qualitative understanding of the SAR, guiding the design of subsequent generations of compounds.

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known target structure, ligand-based methods such as pharmacophore modeling can be invaluable. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a particular biological activity.

To develop a pharmacophore model for 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime and its analogs, a set of active compounds would be required. The model would likely include features such as:

A hydrogen bond acceptor (from the pyridine nitrogen).

A hydrogen bond acceptor (from the ether oxygen).

A hydrogen bond donor/acceptor (from the oxime group).

Two aromatic/hydrophobic regions (from the pyridine and benzaldehyde rings).

Once a statistically significant pharmacophore model is generated, it can be used as a 3D query to screen virtual libraries for novel scaffolds that match the key features, potentially leading to the discovery of new lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are built using calculated molecular descriptors.

For a series of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime analogs with corresponding in vitro binding data, a QSAR model could be developed.

Relevant Molecular Descriptors:

Electronic Descriptors: Hammett constants (σ), dipole moment, partial charges on key atoms (e.g., pyridine nitrogen, oxime oxygen).

Steric Descriptors: Molar refractivity (MR), van der Waals volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.

Topological Descriptors: Connectivity indices, shape indices.

A typical QSAR equation might take the form:

log(1/IC₅₀) = c₁(LogP) + c₂(MR) + c₃*(σ) + ... + constant

Where IC₅₀ is the concentration of the compound required for 50% inhibition in an in vitro assay, and c₁, c₂, and c₃ are coefficients determined by regression analysis.

Table 3: Hypothetical QSAR Data for a Series of Analogs

| Compound | LogP | Molar Refractivity | Electronic Parameter (σ) | Observed log(1/IC₅₀) |

|---|---|---|---|---|

| Analog 1 (R=H) | 2.5 | 65 | 0.00 | 5.2 |

| Analog 2 (R=4-Cl) | 3.2 | 70 | 0.23 | 5.8 |

| Analog 3 (R=4-CH₃) | 3.0 | 70 | -0.17 | 5.5 |

This table is a hypothetical representation of data that could be used to generate a QSAR model. The activity data is for illustrative purposes only.

A validated QSAR model can be a powerful predictive tool for estimating the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.

Exploration of Advanced Applications and Future Research Directions for 3 Pyridin 3 Ylmethoxy Benzaldehyde Oxime

Investigation of Coordination Chemistry and Metal Complexation Properties

The presence of both a pyridine (B92270) nitrogen atom and the nitrogen and oxygen atoms of the oxime group makes 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime a promising multidentate ligand for coordination with a wide range of metal ions. Oxime and oximato metal complexes have played significant roles in coordination chemistry, bioinorganic chemistry, and catalysis mdpi.com. The pyridine ring is a ubiquitous ligand in coordination chemistry, and its derivatives are known to form stable complexes with transition metals, enhancing properties like stability, bioavailability, and cytotoxic activity in medicinal applications nih.gov.

Future research could systematically investigate the coordination behavior of this compound with various transition metals such as cobalt (Co), copper (Cu), zinc (Zn), and nickel (Ni). Studies on related pyridine-oxime ligands have shown they can act as N,N-bidentate ligands, coordinating through both the pyridine and oxime nitrogen atoms to form stable complexes. For instance, cobalt complexes with 6-methylpyridine-2-aldoxime ligands feature a distorted octahedral structure where the cobalt center is coordinated with both Npyridine and Noxime atoms mdpi.com. The oxime group itself is a versatile coordinating agent, and upon deprotonation, the resulting oximato group can act as a bridge between metal centers, leading to the formation of polynuclear complexes with interesting magnetic or catalytic properties.

Key research objectives in this area would include:

Synthesis and Structural Characterization: Synthesizing novel metal complexes and characterizing them using single-crystal X-ray diffraction to determine coordination geometries, bond lengths, and bond angles. This would provide fundamental insights into how the ligand's structure influences the resulting complex.

Spectroscopic and Electrochemical Analysis: Employing techniques like UV-Vis, IR, and NMR spectroscopy, along with cyclic voltammetry, to understand the electronic structure and redox properties of the metal complexes. Heteroaxial cobalt oximes, for example, have been shown to display multiple Co(III)/Co(II) redox processes nih.gov.

Binding Affinity Studies: Quantifying the stability constants and binding affinities of the ligand with various metal ions to establish its coordination preferences.

| Property Investigated | Relevant Metal Ions | Potential Coordination Modes | Analytical Techniques |

| Coordination Geometry | Co, Cu, Zn, Ni, Fe | Monodentate (Npyridine) | Single-Crystal X-ray Diffraction |

| Electronic Structure | Ru, Rh, Pd, Pt | Bidentate (Npyridine, Noxime) | UV-Vis, IR, NMR Spectroscopy |

| Redox Behavior | Co, Fe, Ru | Bridging (Oximato) | Cyclic Voltammetry |

| Stability Constants | Lanthanides, Actinides | Chelating | Potentiometric Titration, Isothermal Titration Calorimetry |

Supramolecular Assembly and Self-Organization Studies of the Compound

Supramolecular chemistry focuses on the non-covalent interactions that direct the self-assembly of molecules into larger, ordered structures nih.gov. The molecular architecture of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime is well-suited for forming such assemblies. The pyridine ring can participate in π-π stacking interactions, while the oxime's hydroxyl group is a potent hydrogen bond donor and acceptor. These interactions are fundamental drivers in the spontaneous organization of molecules into functional nanostructures nih.gov.

Research in this area could explore how the compound self-organizes in various solvents and under different conditions (e.g., pH, temperature). The interplay between hydrogen bonding (O-H···Npyridine or O-H···Ooxime) and π-π stacking could lead to the formation of diverse supramolecular architectures, such as nanofibers, ribbons, or vesicles. The flexible ether linkage provides conformational freedom, potentially allowing the molecule to adopt specific conformations that favor extended network formation. Studies on pyridine-based ligands have demonstrated their ability to mediate the self-assembly of complex structures like macrocycles, catenanes, and cages when coordinated with transition metals semanticscholar.org. Similarly, pyridine-2,6-diimine-linked macrocycles have been shown to cooperatively self-assemble into mechanically robust nanotubes nih.gov.

Future studies could focus on:

Controlling Assembly: Investigating how external stimuli like light, pH, or the introduction of guest molecules can influence the self-assembly process, leading to responsive or "smart" materials.